7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
“7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1206978-90-6. It has a molecular weight of 265.03 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4BrF3N2/c9-5-1-2-14-4-6(8(10,11)12)13-7(14)3-5/h1-4H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The initial imine formation is the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Ultrasound-Promoted Synthesis : A protocol for synthesizing C3-brominated imidazo[1,2-a]pyridines, avoiding metal catalysts and harsh conditions, was developed using ultrasound-promotion and Na2CO3-mediation. This method is marked by simplicity, broad substrate scope, and high energy efficiency (Gui et al., 2020).
- Copper-Mediated Aerobic Oxidative Synthesis : An innovative copper-mediated method enables the synthesis of 3-bromo-imidazo[1,2-a]pyridines under mild conditions, tolerating various functional groups (Zhou et al., 2016).
- Corrosion Inhibition Performance : Imidazo[1,2-a]pyridine derivatives have shown significant inhibition performance against mild steel corrosion, supported by various analytical techniques including Density Functional Theory (DFT) and Molecular Dynamic simulation (MD) (Saady et al., 2021).
Application in Medicinal Chemistry
- Transition-Metal-Free Trifluoromethylation : A method for trifluoromethylation of imidazo[1,2-a]pyridines using visible light and without transition metals has been developed, leading to a variety of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives (Zhou et al., 2019).
- Antimicrobial and Anticancer Activity : Novel triazole/isoxazole-functionalized imidazo[4,5-b]pyridine derivatives have been synthesized, exhibiting significant antimicrobial and anticancer activity (Banda et al., 2016).
- Prospective Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold is identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (Deep et al., 2016).
Novel Synthesis Methods and Functionalization
- Microwave-Assisted Synthesis : A microwave-assisted method has been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridine derivatives, demonstrating efficiency and versatility (Koubachi et al., 2007).
- General Method for Electron-Deficient Compounds : A new method for preparing electron-deficient imidazo[1,2-a]pyridines under mild conditions, complementing classic preparation methods, has been introduced (McDonald & Peese, 2015).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been utilized in the development of various inhibitors and exhibit significant activity against certain bacteria .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have shown pharmacokinetic profiles compatible with once-daily dosing .
Result of Action
pneumoniae . Additionally, some imidazo[1,2-a]pyridine derivatives have shown potential as covalent anticancer agents .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines are known to involve various strategies that could potentially be influenced by environmental factors .
Safety and Hazards
Properties
IUPAC Name |
7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-14-4-6(8(10,11)12)13-7(14)3-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTBJGAADACPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206978-90-6 | |
Record name | 7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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